molecular formula C20H22N2O3 B2956847 N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-methylbenzamide CAS No. 941979-54-0

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-methylbenzamide

Cat. No.: B2956847
CAS No.: 941979-54-0
M. Wt: 338.407
InChI Key: NESQNMSWMQILBE-UHFFFAOYSA-N
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Description

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-methylbenzamide is a chemical compound for research and development purposes. It has the CAS Number 941979-85-7 and a molecular weight of 338.4 g/mol. This product is provided for laboratory research use and is strictly labeled as For Research Use Only (RUO); it is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this compound in various early-stage investigations. Structurally, it belongs to a class of benzamide derivatives, which have been explored in scientific literature for a range of potential activities . Handling should only be performed by qualified professionals in accordance with established laboratory safety protocols.

Properties

IUPAC Name

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-14-7-3-4-8-16(14)20(24)21-15-10-11-18(25-2)17(13-15)22-12-6-5-9-19(22)23/h3-4,7-8,10-11,13H,5-6,9,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NESQNMSWMQILBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)OC)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-methylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-methoxy-3-nitrobenzoic acid with piperidine to form an intermediate, which is then reduced to the corresponding amine. This amine is subsequently acylated with 2-methylbenzoyl chloride to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the oxopiperidinyl group results in a piperidinyl derivative .

Scientific Research Applications

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-methylbenzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

(a) N-(4-Methoxyphenyl)benzamide ()

  • Structure : Simpler benzamide with a methoxy group at the para position.
  • Key Differences : Lacks the 2-oxopiperidin-1-yl group and 2-methyl substitution on the benzamide.
  • Implications : Reduced hydrogen-bonding capacity compared to the target compound, likely resulting in lower binding affinity to targets requiring polar interactions .

(b) N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

  • Structure : 3-Methylbenzamide with a bulky N-(2-hydroxy-1,1-dimethylethyl) group.
  • Key Differences : Methyl substitution at the 3-position (vs. 2-position in the target) and a hydroxyl-containing directing group.
  • Implications : The hydroxyl group enables metal-catalyzed C–H functionalization, whereas the target’s oxopiperidin may favor interactions with biological targets .

(c) (E)-N-(2-(3-(4-Hydroxy-3-methoxyphenyl)prop-1-en-1-yl)phenyl)-2-methylbenzamide (119i, )

  • Structure : 2-Methylbenzamide with a propenyl-linked 4-hydroxy-3-methoxyphenyl group.
  • Key Differences : Absence of oxopiperidin; presence of a hydroxy-methoxy group and unsaturated linker.
  • Implications: The propenyl linker may enhance rigidity, while the hydroxy group introduces additional hydrogen-bonding donors, differing from the target’s lactam-based acceptor properties .

Functional Group Comparisons

(a) Piperidin vs. Piperazine Derivatives ()

  • Example : SB-258510 (4-methylpiperazinyl group).
  • Key Differences : Piperazine (two nitrogen atoms) vs. 2-oxopiperidin (one nitrogen, one carbonyl).

(b) Lactam vs. Thiazole Rings ()

  • Example : (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide.
  • Key Differences : Thiazole ring (aromatic, sulfur-containing) vs. lactam (amide-containing).
  • Implications : The lactam’s carbonyl group enables stronger hydrogen-bonding interactions, while thiazole’s aromaticity may enhance π-π stacking .

Pharmacological and Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Hydrogen-Bond Capacity Potential Applications
Target Compound ~368.4 2-Oxopiperidin, 4-methoxy High (acceptor/donor) CNS drugs, enzyme inhibitors
N-(4-Methoxyphenyl)benzamide ~241.3 Methoxy Low Intermediate synthesis
SB-258510 () ~487.0 Piperazinyl, sulfonamide Moderate Serotonin receptor modulation
Mepronil () ~269.3 Isopropoxy Low Agricultural fungicide
  • Solubility : The target’s oxopiperidin and methoxy groups balance polarity and lipophilicity, likely improving bioavailability compared to simpler benzamides .
  • Synthetic Accessibility : Similar to and , the target compound may be synthesized via amide coupling, though the oxopiperidin group requires additional cyclization steps .

Biological Activity

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-methylbenzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a complex structure that includes a methoxy group, a piperidine moiety, and an amide functional group, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C22H25N3O3
  • Molecular Weight : 377.46 g/mol
  • CAS Number : 1206986-16-4

Structural Representation

PropertyValue
Molecular FormulaC22H25N3O3
Molecular Weight377.46 g/mol
CAS Number1206986-16-4

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammatory pathways. The compound may function as an inhibitor or modulator of these targets, leading to therapeutic effects such as anti-inflammatory and analgesic properties.

Pharmacological Studies

  • Anti-inflammatory Activity : Research indicates that this compound exhibits significant anti-inflammatory effects, potentially through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.
  • Analgesic Effects : Studies have shown that this compound can reduce pain responses in animal models, suggesting its potential utility in pain management therapies.
  • Neuroprotective Properties : Preliminary studies suggest that this compound may have neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases.

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Study on Inflammatory Models : In a study involving carrageenan-induced paw edema in rats, administration of the compound resulted in a significant reduction in edema compared to control groups, indicating its potential as an anti-inflammatory agent.
  • Pain Management Trials : In trials assessing pain relief, subjects treated with the compound reported lower pain scores than those receiving placebo treatments.

Comparative Analysis with Similar Compounds

To understand the efficacy of this compound, it is beneficial to compare it with similar compounds known for their biological activities:

CompoundBiological ActivityMechanism of Action
N-(4-Methoxyphenyl)-2-methylbenzamideAnti-inflammatoryCOX inhibition
N-(2-Oxopiperidinyl)-acetamideAnalgesicModulation of pain pathways
ApixabanAnticoagulantDirect factor Xa inhibition

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